molecular formula C16H28O5 B593250 13,14-dihydro-15-keto-tetranor Prostaglandin F1beta CAS No. 23015-45-4

13,14-dihydro-15-keto-tetranor Prostaglandin F1beta

Katalognummer: B593250
CAS-Nummer: 23015-45-4
Molekulargewicht: 300.39 g/mol
InChI-Schlüssel: UIZLUZTVNFGFMX-KBUPBQIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13,14-Dihydro-15-keto-tetranor Prostaglandin F1β (CHEBI:183852) is a prostaglandin metabolite derived from the degradation of primary prostaglandins. Its systematic name, 3-[(1R,2R,3R,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid, reflects structural modifications including:

  • Dihydro groups at C13–C14 positions.
  • A 15-keto group replacing the hydroxyl at C13.
  • Tetranor truncation (loss of four carbons from the carboxylic acid side chain).

active) in fecal metabolomic studies . Its production occurs via enzymatic oxidation and β-oxidation of precursor prostaglandins like PGF1α and PGF2α .

Eigenschaften

IUPAC Name

3-[(1R,2R,3R,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-15,18-19H,2-10H2,1H3,(H,20,21)/t12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZLUZTVNFGFMX-KBUPBQIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@H]([C@@H]1CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137152
Record name Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23015-45-4
Record name Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23015-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Chemischer Reaktionen

13,14-Dihydro-15-keto-Tetranor-Prostaglandin F1.beta. durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Hydroxylgruppe am Kohlenstoffatom 15 kann oxidiert werden, um ein Keton zu bilden.

    Reduktion: Die Doppelbindung zwischen den Kohlenstoffatomen 13 und 14 kann reduziert werden.

    Substitution: Funktionelle Gruppen können an verschiedenen Stellen des Moleküls substituiert werden.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte und reduzierte Formen der Verbindung .

Wissenschaftliche Forschungsanwendungen

13,14-Dihydro-15-keto-Tetranor-Prostaglandin F1.beta. hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 13,14-Dihydro-15-keto-Tetranor-Prostaglandin F1.beta. beinhaltet seine Rolle als Metabolit im Prostaglandin-Stoffwechselweg. Es wird durch die Reduktion der Doppelbindung zwischen den Kohlenstoffatomen 13 und 14 und die Oxidation der Hydroxylgruppe am Kohlenstoffatom 15 gebildet. Diese Verbindung interagiert mit spezifischen Rezeptoren und Enzymen, die am Prostaglandin-Stoffwechselweg beteiligt sind, und beeinflusst so verschiedene physiologische Prozesse wie Entzündungen und Blutfluss .

Wirkmechanismus

The mechanism of action of 13,14-dihydro-15-keto-tetranor Prostaglandin F1.beta. involves its role as a metabolite in the prostaglandin pathway. It is formed by the reduction of the double bond between carbon atoms 13 and 14 and the oxidation of the hydroxyl group at carbon 15. This compound interacts with specific receptors and enzymes involved in the prostaglandin pathway, influencing various physiological processes such as inflammation and blood flow .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Prostaglandin Metabolites

Table 1: Structural and Functional Comparison

Compound Key Structural Features Enzymatic Substrate? Receptor Affinity (IC50/EC50) Biological Role References
13,14-Dihydro-15-keto-tetranor PGF1β 13,14-dihydro, 15-keto, tetranor chain No (non-substrate for prostaglandin reductase) Not determined Biomarker for tuberculosis staging
15-Keto-PGF2α Intact chain, 15-keto group Yes High FP receptor affinity Uterine contraction, inflammation mediator
15-Deoxy-Δ12,14-PGJ2 (15d-PGJ2) Cyclopentenone ring, 15-keto group Yes PPARγ agonist (EC50 ~3 μM) Anti-inflammatory, promotes resolution
13,14-Dihydro-15-keto-PGE1 13,14-dihydro, 15-keto, intact chain No Low cross-reactivity (<0.2% with PGE2) Less studied, potential metabolic intermediate
13,14-Dihydro-15-keto-tetranor PGD2 13,14-dihydro, 15-keto, tetranor chain No Weak DP receptor binding (IC50 >10,000 nM) Biomarker in developmental stages

Key Differences and Implications

Structural Modifications and Enzyme Interactions: The tetranor chain in 13,14-dihydro-15-keto-tetranor PGF1β reduces its interaction with prostaglandin reductase, unlike 15-keto-PGF2α, which retains enzymatic activity . The 15-keto group in 15d-PGJ2 forms a cyclopentenone ring, enabling PPARγ activation and anti-inflammatory effects, a feature absent in the F1β analog .

Receptor Binding and Signaling: 13,14-Dihydro-15-keto-tetranor PGD2 shows negligible binding to the DP receptor (IC50 >10,000 nM), while PGD2 itself binds strongly (IC50 ~12 nM) . This highlights how dihydro/keto modifications disrupt receptor interactions. In contrast, 15-keto-PGF2α retains high affinity for the FP receptor, mediating smooth muscle contraction .

Biomarker Potential: 13,14-Dihydro-15-keto-tetranor PGF1β and PGD2 are elevated in fecal metabolomes of tuberculosis patients, suggesting diagnostic utility . 15d-PGJ2, despite structural similarity, is associated with anti-inflammatory pathways rather than disease biomarkers .

Metabolic Pathways: Tetranor metabolites like F1β and PGD2 are terminal degradation products, while 15-keto-prostaglandins (e.g., 15-keto-PGF2α) remain intermediates in further oxidative pathways .

Biologische Aktivität

13,14-Dihydro-15-keto-tetranor Prostaglandin F1beta (also referred to as 13,14-dihydro-15-keto PGF1β) is a significant metabolite derived from prostaglandin E2 (PGE2). This compound plays a crucial role in various biological processes and has been the subject of extensive research due to its implications in inflammation, cardiovascular health, and metabolic pathways.

  • Molecular Formula : C18H30O4
  • Molecular Weight : 306.43 g/mol
  • CAS Number : 23015-45-4

Biological Activity Overview

The biological activity of 13,14-dihydro-15-keto PGF1β primarily revolves around its role as a metabolite of PGE2. It exhibits several pharmacological effects, including anti-inflammatory properties and modulation of smooth muscle contraction.

  • Metabolism :
    • 13,14-Dihydro-15-keto PGF1β is formed via the enzymatic conversion of PGE2 through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .
    • It can also be further metabolized into tetranor-PGFM, which is detectable in urine and serves as a biomarker for systemic prostaglandin biosynthesis .
  • Biological Effects :
    • The compound has been shown to influence various signaling pathways, particularly those related to inflammation and vascular function. For instance, it can activate the nuclear receptor PPARγ, which is involved in regulating glucose metabolism and lipid storage .
    • Additionally, it modulates smooth muscle contraction, impacting blood vessel tone and respiratory function .

Case Studies and Experimental Data

Numerous studies have documented the biological effects of 13,14-dihydro-15-keto PGF1β. Below are key findings from recent research:

StudyFindings
PubMed Central (2022) Identified 13,14-dihydro-15-keto PGF1β as a stable metabolite with a half-life longer than PGE2, indicating its potential as a reliable biomarker for PGE2 metabolism .
Cayman Chemical Reported that this metabolite accumulates in human plasma and exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokine expression .
ResearchGate (2023) Highlighted its role in modulating NF-κB pathways, suggesting that it may play a protective role against inflammatory diseases .

Pharmacokinetics

The pharmacokinetics of 13,14-dihydro-15-keto PGF1β reveal important insights into its bioavailability and metabolic fate:

  • Half-Life : Approximately 9 minutes in plasma.
  • Urinary Excretion : Detected concentrations range from 1.34 to 2.74 µg/kg in guinea pigs .

Q & A

Q. What is the metabolic pathway of 13,14-dihydro-15-keto-tetranor prostaglandin F1β (tetranor-PGFM), and how can its formation be confirmed experimentally?

The compound is formed via sequential metabolism of prostaglandins (PGs): (1) reduction of the C13–C14 double bond, (2) oxidation of the C15 hydroxyl group to a ketone, and (3) β-oxidation of the α-chain to remove four carbons, producing tetranor metabolites . To confirm this pathway:

  • Use isotope-labeled PGF2α or PGF1α in in vitro models (e.g., liver microsomes) and track metabolites via LC-MS/MS.
  • Compare retention times and fragmentation patterns with synthetic standards (e.g., tetranor-PGFM) .
  • Monitor urinary excretion in animal models, as tetranor-PGFM is a major urinary metabolite .

Q. What analytical methods are recommended for quantifying tetranor-PGFM in biological samples?

  • Sample Preparation : Solid-phase extraction (SPE) with C18 columns, followed by derivatization (e.g., pentafluorobenzyl esters) to enhance sensitivity for GC-MS .
  • LC-MS/MS : Use a reverse-phase C18 column with mobile phases of 0.1% formic acid in water and acetonitrile. Monitor transitions m/z 299 → 255 (tetranor-PGFM) and m/z 303 → 259 for deuterated internal standards .
  • Validation : Include recovery tests (spiked samples) and cross-validate with ELISA kits showing <5% cross-reactivity with structurally similar PGs (e.g., 15-keto-PGE2) .

Advanced Research Questions

Q. How can contradictory molecular weight/data discrepancies in literature (e.g., C16H28O5 vs. C20H36O5) be resolved for this compound?

Discrepancies arise from confusion between tetranor metabolites (e.g., C16H28O5, MW 300.4 ) and non-tetranor derivatives (e.g., C20H36O5, MW 356.5 ). To resolve:

  • Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Compare synthetic standards (e.g., CAS 24379-94-0 for tetranor-PGFM vs. 29044-75-5 for dihydro-keto-PGF1α) .
  • Use NMR to verify structural features (e.g., absence of α-chain carbons in tetranor metabolites) .

Q. How should researchers design experiments to assess the biological activity of tetranor-PGFM, given its reported low receptor affinity?

  • In vitro assays : Test activity on FP/EP receptors using membrane preparations from recombinant cells. Note that 13,14-dihydro-15-keto derivatives typically show >100-fold reduced binding compared to parent PGs .
  • Functional studies : Measure secondary effects (e.g., cAMP modulation) in cell lines sensitive to PGs. Use pharmacological inhibitors (e.g., AL-8810 for FP receptors) to confirm specificity .
  • In vivo models : Administer tetranor-PGFM in PG-deficient animals (e.g., COX knockout mice) and monitor physiological endpoints (e.g., uterine contraction, renal blood flow) .

Q. What methodological challenges arise in quantifying tetranor-PGFM in complex matrices (e.g., plasma vs. urine)?

  • Matrix Effects : Plasma contains high levels of albumin, which binds PGs. Use acidification (pH 3.0) and methanol precipitation to improve recovery .
  • Stability : Tetranor-PGFM degrades in aqueous solutions. Store samples at -80°C and analyze within 24 hours of thawing. Avoid repeated freeze-thaw cycles .
  • Sensitivity : Urine requires dilution (1:10 in PBS) to avoid ion suppression in LC-MS/MS .

Q. How can cross-reactivity issues in immunoassays for tetranor-PGFM be mitigated?

  • Antibody Validation : Use RIA/ELISA kits with <1% cross-reactivity to 6-keto-PGF1α, 15-keto-PGE2, and thromboxane B2 .
  • Confirmatory Testing : Combine immunoassay data with LC-MS/MS for ambiguous samples.
  • Synthetic Interference Checks : Spike samples with structurally similar PGs (e.g., 13,14-dihydro-PGD2) to quantify false-positive rates .

Technical Notes

  • Synthesis & Storage : Tetranor-PGFM is stable in methyl acetate at -20°C for ≥1 year. For aqueous studies, prepare fresh solutions in PBS (pH 7.2) with <0.1% organic solvent .
  • Biological Relevance : While inactive in mammals, 15-keto-PGs act as pheromones in fish. Consider comparative studies in non-mammalian models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-dihydro-15-keto-tetranor Prostaglandin F1beta
Reactant of Route 2
13,14-dihydro-15-keto-tetranor Prostaglandin F1beta

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.